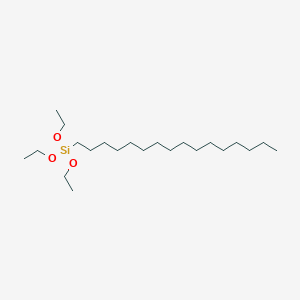

Hexadecyltriethoxysilane

Übersicht

Beschreibung

Hexadecyltriethoxysilane (HDTES, CAS 16415-13-7) is a long-chain alkyltrialkoxysilane with the molecular formula C₂₂H₄₈O₃Si and a molecular weight of 388.70 g/mol . Its structure features a 16-carbon alkyl chain bonded to a triethoxysilane group, enabling hydrolysis and condensation reactions to form durable hydrophobic coatings. HDTES is widely employed in:

- Superhydrophobic surfaces: Combined with silica nanoparticles or attapulgite (PAL) to create micro/nanostructured coatings with static contact angles >150° and sliding angles <10° .

- Nanoparticle modification: Used to coat TaOx nanoparticles for biomedical implants, enhancing hydrophobicity and biocompatibility .

- Textile treatments: Incorporated into polyester and wool fabrics to improve water repellency and mechanical durability .

Key properties include high dispersibility in organic solvents, compatibility with sol-gel processes, and fluorine-free formulation, making it environmentally favorable compared to fluorinated alternatives .

Vorbereitungsmethoden

Direct Alkoxylation of Hexadecyltrichlorosilane

The most common route involves the reaction of hexadecyltrichlorosilane (C<sub>16</sub>H<sub>33</sub>SiCl<sub>3</sub>) with ethanol under controlled conditions. This method adapts principles from methyltriethoxysilane synthesis, substituting methyl groups with hexadecyl chains .

Reaction Mechanism

The alkoxylation proceeds via nucleophilic substitution:

{16}\text{H}{33}\text{SiCl}3 + 3\text{CH}3\text{CH}2\text{OH} \rightarrow \text{C}{16}\text{H}{33}\text{Si(OCH}2\text{CH}3)3 + 3\text{HCl}

Ethanol acts as both reactant and solvent, while bases like sodium ethoxide neutralize HCl, shifting equilibrium toward product formation .

Optimization of Reaction Conditions

Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Prevents side reactions (e.g., polymerization) |

| Ethanol Molar Ratio | 4:1 (excess ethanol) | Ensures complete substitution of Cl |

| Catalyst | 0.5–1.0 wt% NaOCH₂CH₃ | Accelerates HCl neutralization |

| Reaction Time | 4–6 hours | Maximizes conversion (>95%) |

Industrial protocols recommend dropwise ethanol addition to mitigate exothermic side reactions . Post-reaction, distillation under reduced pressure (0.1–0.5 atm) isolates the product with >99% purity .

Sol-Gel Synthesis Approach

Sol-gel methods enable precise control over hydrolysis and condensation kinetics, particularly for nanoparticle functionalization .

Hydrolysis and Condensation

In a typical procedure:

-

Hexadecyltriethoxysilane (1 mol) is dissolved in anhydrous ethanol.

-

Acidic (HCl) or basic (NH₃) catalysts (0.1 M) initiate hydrolysis:

{16}\text{H}{33}\text{Si(OCH}2\text{CH}3)3 + 3\text{H}2\text{O} \rightarrow \text{C}{16}\text{H}{33}\text{Si(OH)}3 + 3\text{CH}3\text{CH}_2\text{OH}

-

Condensation forms siloxane networks:

{16}\text{H}{33}\text{Si(OH)}3 \rightarrow \text{C}{16}\text{H}{33}\text{Si-O-Si(OH)}2 + \text{H}_2\text{O}

Catalysts and Solvents

| Component | Role | Effect on Morphology |

|---|---|---|

| Ethanol | Solvent | Reduces surface tension, enhances homogeneity |

| NH₃ (pH 9–10) | Base catalyst | Accelerates condensation, forms mesoporous structures |

| HCl (pH 2–3) | Acid catalyst | Slower condensation, denser networks |

Studies show NH₃-catalyzed systems yield hydrophobic coatings with water contact angles (WCA) >150°, ideal for superhydrophobic applications .

Industrial-Scale Production Methods

Continuous Flow Reactors

Modern facilities employ tubular reactors for high-throughput synthesis:

-

Residence Time : 30–60 minutes

-

Throughput : 500–1,000 kg/day

-

Purity : ≥99.5% (by GC-MS)

Advantages include reduced ethanol consumption (20% less vs. batch) and consistent product quality .

Byproduct Management

| Byproduct | Mitigation Strategy |

|---|---|

| HCl Gas | Scrubbing with NaOH solutions |

| Unreacted SiCl₃ | Recycled into subsequent batches |

Closed-loop systems recover >90% of ethanol, aligning with green chemistry principles .

Purification and Characterization Techniques

Distillation

Fractional distillation under vacuum (70–80°C, 0.1 atm) removes low-boiling impurities (e.g., ethanol, chlorosilanes).

Analytical Validation

| Technique | Key Metrics |

|---|---|

| FTIR Spectroscopy | Peaks at 1,080 cm⁻¹ (Si-O-Si), 2,850 cm⁻¹ (C-H stretch) |

| TGA | Decomposition onset: 275–280°C |

| NMR (¹³C) | δ 58 ppm (SiOCH₂CH₃), δ 22 ppm (C16 chain) |

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

HDTMS undergoes hydrolysis in aqueous environments, forming reactive silanol intermediates:

Key findings:

-

FTIR analysis confirms Si–O–Si bond formation (1,100 cm⁻¹ peak) post-condensation .

-

2D-COS spectroscopy reveals sequential reaction steps:

Surface Modification Reactions

HDTMS reacts with hydroxyl-rich substrates to form covalent bonds, enabling hydrophobic coatings:

Silica Nanoparticles

Reaction mechanism:

Metal Oxides

-

TiO₂ : Enhances photocatalytic activity while maintaining hydrophobicity (water contact angle: 152°) .

-

MgO : Forms Mg–Cl–Si–H gel phases in magnesium oxychloride cement, improving mechanical strength .

Functionalization of Nanoparticles

HDTMS modifies nanoparticles for improved dispersion in nonpolar solvents:

Reaction with Polymers and Textiles

-

Polyester Fabric :

-

Wood Coatings :

Wissenschaftliche Forschungsanwendungen

Hydrophobic Surface Modification

One of the most notable applications of HDTES is in creating hydrophobic surfaces. This property is crucial in various industries, including construction, textiles, and electronics.

Key Studies and Findings:

- Silica Nanoparticles Coating: Research has demonstrated that HDTES can effectively modify silica nanoparticles, imparting superhydrophobic characteristics. This modification enhances the water contact angle (WCA), making surfaces resistant to water and contaminants .

- Cellulose Nanofibrils/Silica Nanocomposites: A study highlighted the use of HDTES in fabricating cellulose/silica nanocomposites. The incorporation of HDTES resulted in improved hydrophobicity (WCA > 150°), which is beneficial for eco-friendly coating materials .

| Application Area | Material | Result | Reference |

|---|---|---|---|

| Hydrophobic Coating | Silica Nanoparticles | Superhydrophobicity (WCA > 150°) | |

| Nanocomposites | Cellulose/Silica | Enhanced hydrophobic properties |

Chemical Synthesis and Functionalization

HDTES serves as an important intermediate in organic synthesis and pharmaceutical research.

Applications:

- Organic Synthesis: HDTES is utilized in laboratory settings for synthesizing various organic compounds. Its ability to functionalize surfaces enhances the reactivity and compatibility of materials used in chemical reactions .

- Corrosion Inhibition: The compound acts as a corrosion inhibitor when applied to inorganic materials such as glass and metals, providing protective coatings that enhance durability .

Industrial Applications

In industrial settings, HDTES finds use in several products and processes:

- Coatings and Sealants: It is incorporated into adhesives, sealants, and coatings to improve water resistance and adhesion properties .

- Construction Materials: HDTES-modified materials are used in building applications due to their enhanced mechanical properties and resistance to environmental degradation .

Case Study 1: Hydrophobic Coatings on Fabrics

A study investigated the application of HDTES on nonwoven fabrics to achieve hydrophobic properties. The results showed significant water repellency, making these fabrics suitable for outdoor applications where moisture resistance is critical .

Case Study 2: Functionalization of Graphene Oxide

Research demonstrated that co-deposition of polydopamine and HDTES on graphene oxide resulted in a hydrophobic modifier that enhances the material's applicability in various fields, including electronics and sensors .

Wirkmechanismus

Hexadecyltriethoxysilane exerts its effects through the formation of hydrophobic layers on surfaces. The long-chain alkyl group interacts with the surface hydroxyl groups, leading to the formation of a hydrophobic coating. This mechanism is particularly useful in creating water-repellent surfaces and stabilizing dispersions of nanoparticles in nonpolar solvents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organosilane Compounds

Structural and Functional Differences

Key Insights:

- Alkyl Chain Length : Longer chains (e.g., C16 in HDTES vs. C12 in DTMS) enhance hydrophobicity due to increased van der Waals interactions .

- Functional Groups :

- Triethoxy (HDTES) : Slower hydrolysis than trimethoxy (HTMS) or trichloro (OTS), enabling controlled film formation .

- Trichloro (OTS) : Highly reactive but prone to moisture sensitivity, limiting long-term stability .

- Fluorinated Chains : Provide oleophobicity (e.g., heptadecafluorodecyl silane) but raise environmental and cost concerns .

Key Findings:

- HDTES vs. HTMS : Both C16 silanes achieve similar hydrophobicity, but HDTES’s ethoxy groups offer better process control in sol-gel reactions .

- HDTES vs. OTS : OTS provides higher initial contact angles but suffers from hydrolytic instability. HDTES balances performance and durability .

- HDTES vs. Fluorinated Silanes : Fluorinated variants excel in oleophobicity but are cost-prohibitive and environmentally contentious .

Biologische Aktivität

Hexadecyltriethoxysilane (HDTES) is a silane compound with significant potential in various biological applications, particularly due to its hydrophobic properties and ability to modify surfaces. This article explores the biological activity of HDTES, focusing on its antibacterial properties, hydrophobicity, and applications in material science.

HDTES is a long-chain alkyl silane that can modify surfaces to enhance hydrophobicity. Its structure allows it to interact with hydroxyl groups on various substrates, leading to the formation of a hydrophobic layer. This modification can significantly affect the biological interactions of materials, particularly in reducing bacterial adhesion.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of HDTES when used in combination with other agents. For instance:

- Combination with Silver Nanoparticles : A study investigated the modification of polyester fibers using silver nanoparticles and HDTES. The results indicated that this combination significantly enhanced the antibacterial activity against Staphylococcus aureus and Escherichia coli, achieving a notable increase in hydrophobicity and antibacterial properties .

- Wood Coatings : Research has shown that applying an antibacterial waterproof coating made from HDTES and nano-titanium dioxide on wood surfaces resulted in an antibacterial rate as high as 99%. This coating not only provided excellent antibacterial properties but also maintained the wood's aesthetic qualities .

Hydrophobicity Enhancement

The ability of HDTES to impart hydrophobic characteristics is crucial for various applications:

- Surface Modification : In studies involving cellulose nanofibers and silica nanoparticles, increasing concentrations of HDTES led to improved water contact angles, indicating enhanced hydrophobicity. This property is essential for applications requiring moisture resistance .

- Functionalization of Nanoparticles : HDTES has been used to modify nano-silica particles, resulting in significant changes in their surface properties. The modification process was confirmed through Fourier Transform Infrared Spectroscopy (FTIR), which showed new absorption peaks corresponding to the alkyl groups from HDTES, indicating successful grafting onto the silica surface .

Case Study 1: Antibacterial Coatings on Textiles

A study focused on modifying polyester fibers with HDTES and silver nanoparticles demonstrated that treated fabrics exhibited enhanced antibacterial activity. The statistical analysis revealed significant differences in bacterial reduction rates compared to untreated fabrics, highlighting the effectiveness of this modification for textile applications .

Case Study 2: Hydrophobically Modified Wood

Another research project explored the application of HDTES in creating an antibacterial and waterproof coating for wood. The study detailed the preparation process and demonstrated that this coating not only resisted moisture but also significantly reduced bacterial adhesion, making it suitable for various wood products .

Data Tables

Q & A

Basic Research Questions

Q. What are the key chemical properties of hexadecyltriethoxysilane (HDTES) that influence its reactivity in surface modification reactions?

HDTES (C22H48O3Si, MW 388.70) is a long-chain alkyltrialkoxysilane with a hydrophobic hexadecyl group and three ethoxy substituents. Its reactivity stems from the hydrolysis of ethoxy groups (-OCH2CH3) under acidic or basic conditions, forming silanol (-Si-OH) intermediates that condense with hydroxyl-rich surfaces (e.g., SiO2, geopolymers) . The hexadecyl chain imparts hydrophobicity, making HDTES ideal for creating water-repellent coatings. Key experimental parameters include pH, temperature, and solvent polarity, which affect hydrolysis kinetics and monolayer formation .

Q. How do hydrolysis conditions (e.g., pH, catalyst) affect the grafting efficiency of HDTES on inorganic substrates?

Hydrolysis of HDTES is typically catalyzed by acids (e.g., HCl) or bases (e.g., NH3). Acidic conditions (pH 3–5) favor controlled hydrolysis, reducing premature condensation and ensuring uniform silanol formation. For geopolymer composites, a 1:10 molar ratio of HDTES to tetraethoxysilane (TEOS) in acidic ethanol/water (pH 4) achieves optimal covalent bonding with surface -OH groups, as confirmed by FTIR and contact angle measurements (>120°) . Excess water or high pH (>9) accelerates condensation, leading to particle aggregation and reduced coating durability .

Advanced Research Questions

Q. What methodologies are effective in optimizing HDTES-based superhydrophobic coatings for enhanced mechanical durability?

Advanced formulations combine HDTES-modified palygorskite (MPAL) nanoparticles with polydimethylsiloxane (PDMS) to create hierarchical micro-/nanostructures. For example:

- Step 1: MPAL synthesis via HDTES grafting (2 wt% in hexane, 60°C, 6 h) to ensure dispersibility .

- Step 2: Blend MPAL with PDMS (10:1 ratio) and perfluorinated wax (PFW) to enhance abrasion resistance.

- Step 3: Spray-coat on substrates and cure at 120°C.

Durability is assessed via sandpaper abrasion (500 cycles under 100 g load) and water jet tests (20 kPa for 1 h). Coatings retain hydrophobicity (contact angle >150°) due to self-healing via HDTES migration to damaged sites .

Q. How can HDTES-functionalized nanoparticles be integrated into biomedical devices for radiological monitoring?

HDTES-coated tantalum oxide (TaOx) nanoparticles are synthesized by refluxing TaOx with HDTES in toluene (1:3 molar ratio, 110°C, 24 h). The hydrophobic layer prevents nanoparticle aggregation in polymeric matrices (e.g., PDMS). These composites exhibit radiopacity under X-ray imaging while maintaining biocompatibility. Critical parameters include silane concentration (≥5 wt% for uniform coating) and sonication time (30 min) to ensure dispersion .

Q. What experimental strategies resolve contradictions in HDTES efficacy across different studies on geopolymer hydrophobization?

Discrepancies often arise from variations in substrate porosity and curing protocols. Researchers should:

- Characterize Substrates: Use mercury intrusion porosimetry to quantify pore size distribution. HDTES performs poorly on macropores (>50 nm) due to insufficient penetration .

- Optimize Curing: Stepwise curing (50°C for 12 h, then 80°C for 6 h) ensures complete polycondensation without cracking.

- Validate with Dual Tests: Combine water absorption (ASTM C642) and contact angle measurements. A 20% reduction in water absorption with contact angles >110°C confirms efficacy .

Q. Methodological Challenges and Solutions

Q. How can researchers balance hydrophobicity and mechanical strength when designing HDTES-polymer composites?

- Dopant Optimization: Incorporate 1–5 wt% HDTES into epoxy or PDMS. Higher concentrations (>10 wt%) induce phase separation, reducing tensile strength.

- Crosslinking Agents: Add tetraethyl orthosilicate (TEOS, 2 wt%) to enhance crosslinking density.

- Mechanical Testing: Perform nanoindentation to map hardness (0.5–1.5 GPa) and elastic modulus (2–5 GPa) across the composite .

Q. What statistical approaches are recommended for analyzing variability in HDTES coating performance?

- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between HDTES concentration, hydrolysis time, and curing temperature.

- ANOVA: Compare contact angle means across batches (α = 0.05) to identify significant outliers.

- Weibull Analysis: Predict coating lifetime under environmental stress (e.g., UV exposure) using failure rate data .

Eigenschaften

IUPAC Name |

triethoxy(hexadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23-6-2,24-7-3)25-8-4/h5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGYKEULCAINCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936917 | |

| Record name | Triethoxy(hexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16415-13-7 | |

| Record name | Hexadecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16415-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxyhexadecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxy(hexadecyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyhexadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.